1,1-Bis(trifluoromethyl)-cyclobutane
Description
Properties
IUPAC Name |
1,1-bis(trifluoromethyl)cyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6/c7-5(8,9)4(2-1-3-4)6(10,11)12/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEQKPHQBGGWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reactant Feed and Reaction Conditions
-
Reactants : Ethylene (C₂H₄) and hexafluoropropene (C₃F₆) in a 1:1–1:6 molar ratio.
-
Catalysts : Nickel or nickel alloys (e.g., Inconel) at 300–500°C and 600–1500 psig.
-
Inhibitors : Oligomerization/polymerization (OP) inhibitors (50–2000 ppm), such as catechol derivatives or gaseous nitric oxide, suppress side reactions.
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 300–500°C | 400°C |
| Pressure | 600–1500 psig | 1000 psig |
| Hexafluoropropene:Ethylene | 1:1–1:6 | 1:3 |
| Catalyst Loading | 5–10 wt% | 7.5 wt% |
Product Isolation and Recycling
Unreacted gases are separated via fractional distillation and recycled, achieving 85–90% atom economy. The crude product is purified using low-temperature crystallization, yielding >99% purity.
Challenges in Steric and Electronic Modulation
The 1,1-bis(trifluoromethyl) substitution imposes significant steric strain, complicating both synthesis and functionalization. Computational studies (DFT) reveal a C–C–C bond angle distortion of 8–12° compared to unsubstituted cyclobutane, increasing ring puckering. This strain elevates reactivity toward ring-opening reactions, necessitating mild conditions during purification.
Electron-withdrawing -CF₃ groups also deactivate the cyclobutane toward electrophilic substitution. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(trifluoromethyl)-cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of trifluoromethylated cyclobutanones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield trifluoromethylated cyclobutanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Trifluoromethylated cyclobutanones.
Reduction: Trifluoromethylated cyclobutanes.
Substitution: Various substituted cyclobutanes depending on the nucleophile used.
Scientific Research Applications
Drug Discovery and Development
The incorporation of the trifluoromethyl group into bioactive molecules has been shown to enhance their physicochemical properties, making them more suitable for drug development. Recent studies demonstrate the synthesis of small-molecule building blocks featuring the trifluoromethyl-cyclobutyl fragment, which can replace traditional groups like tert-butyl in known drugs.
- Case Study: Replacement in Bioactive Compounds
- The replacement of the tert-butyl group with the trifluoromethyl-cyclobutane group in several bioactive compounds was evaluated. For instance, compounds such as Buclizine (an antihistamine), Butenafine (an antifungal), and Pivhydrazine (an antidepressant) were synthesized with this modification.
- Findings indicated that while water solubility remained relatively stable, lipophilicity increased significantly by approximately 0.5 log units, enhancing the compounds' bioavailability .
| Compound | Original Group | Modified Group | Water Solubility (μM) | Lipophilicity (log D) |
|---|---|---|---|---|
| Buclizine | tert-butyl | CF3-cyclobutane | Not detected | High |
| Butenafine | tert-butyl | CF3-cyclobutane | 10 vs 8 | Increased |
| Pivhydrazine | tert-butyl | CF3-cyclobutane | ≥400 vs 371 | Increased |
Agrochemicals
The trifluoromethyl-cyclobutane moiety has also been explored in agrochemical applications. The modification of herbicides like Pinoxaden and Tebutam showed a notable decrease in solubility but an increase in lipophilicity, which could enhance their efficacy in agricultural settings .
Synthesis Techniques
The production of 1,1-Bis(trifluoromethyl)-cyclobutane involves various synthetic routes that utilize readily available starting materials. Recent advancements have highlighted continuous catalytic reactions that improve yield and efficiency.
- Process Overview:
Functionalization and Transformation
The compound's unique structure enables diverse functionalization pathways, leading to various derivatives with potential applications in advanced materials.
- Example: Allylic Sulfones
Material Science Applications
The incorporation of fluorinated cyclobutanes into polymer matrices has been explored for their unique thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(trifluoromethyl)-cyclobutane involves its interaction with molecular targets through its trifluoromethyl groups. These groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions, leading to the formation of new chemical bonds. The compound’s unique structure allows it to interact with specific molecular pathways, making it a valuable tool in chemical synthesis and drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares 1,1-Bis(trifluoromethyl)-cyclobutane with key fluorinated cyclobutane derivatives:
Key Observations:
- Fluorine Content: The main compound has the highest fluorine content (6 F atoms), enhancing its lipophilicity and resistance to oxidation compared to mono- or di-fluorinated analogs.
- Ring Strain : Cyclobutane derivatives inherently exhibit ring strain, but the electron-withdrawing -CF₃ groups in this compound may reduce reactivity compared to halogenated analogs like 1-Chloro-1,2,2-trifluorocyclobutane .
- Functional Diversity : Compounds like methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate and methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate include ester or hydroxyl groups, enabling their use in pharmaceuticals.
Research Trends and Gaps
- Synthetic Methods : Radical trifluoromethylation or cycloaddition routes are hypothesized for this compound, but explicit pathways are undocumented in the evidence.
- Thermal Studies: No data on decomposition temperatures or ring-opening reactivity were found, warranting further study.
- Biological Activity : Fluorinated cyclobutanes are under-explored in medicinal chemistry compared to aromatic fluorinated compounds.
Biological Activity
1,1-Bis(trifluoromethyl)-cyclobutane (C6H6F6) is a fluorinated cyclobutane derivative that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by two trifluoromethyl groups attached to a cyclobutane ring, suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound exhibits significant lipophilicity due to the presence of trifluoromethyl groups, which can influence its biological interactions and metabolic stability. Studies have shown that substituting a tert-butyl group with a CF3-cyclobutane increases the log D value, indicating enhanced lipophilicity and potential bioactivity .
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, antifungal activity has been noted in analogues of this compound against strains like Trichophyton mentagrophytes and Trichophyton rubrum using disk diffusion methods .
- Metabolic Stability : The incorporation of trifluoromethyl groups can significantly alter the metabolic stability of bioactive compounds. In some cases, this leads to increased stability, while in others, it results in decreased metabolic rates . This variability is crucial for understanding the pharmacokinetics of this compound.
Case Study 1: Antifungal Activity
A comparative study analyzed the antifungal efficacy of this compound analogues against specific fungal strains. The results indicated that while the original compound showed some antifungal properties, modifications with CF3 groups could enhance or diminish these effects depending on the specific structural changes made.
| Compound | Activity Against T. mentagrophytes | Activity Against T. rubrum |
|---|---|---|
| Original Compound | Moderate | Moderate |
| CF3-Substituted Analogue | Enhanced | Slightly Enhanced |
Case Study 2: Lipophilicity and Biological Effects
A study focused on the lipophilicity of various fluorinated compounds demonstrated that replacing certain alkyl groups with CF3-cyclobutane motifs resulted in a notable increase in lipophilicity (log D). This enhancement is hypothesized to improve cellular uptake and bioactivity.
| Compound | Log D Value (Experimental) |
|---|---|
| Original Compound | 2.11 |
| CF3-Cyclobutane Analogue | 2.51 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
